Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-
Description
Chemical Identity:
This compound, systematically named 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]hexanamide, is a member of the N-acyl homoserine lactone (AHL) family. It features a hexanamide chain with a 3-hydroxy substituent linked to a (3S)-tetrahydro-2-oxo-3-furanyl moiety (homoserine lactone core) .
Properties
IUPAC Name |
3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h7-8,12H,2-6H2,1H3,(H,11,13)/t7?,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCIHGGZGGATGM-MQWKRIRWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)NC1CCOC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CC(=O)N[C@H]1CCOC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50741734 | |
| Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50741734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192883-16-2 | |
| Record name | N-(3-Hydroxyhexanoyl)-L-homoserine lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192883-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50741734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Tetrahydro-2-Oxo-3-Furanyl Amine Fragment
The (3S)-tetrahydro-2-oxo-3-furanyl moiety is a critical chiral building block. Patent CN1887880A details a scalable route starting from L-malic acid , which serves as the chiral precursor . The process involves:
-
Esterification : L-malic acid is treated with methanol and thionyl chloride to form L-dimethyl malate.
-
Reduction : The diester is reduced using a LiCl/NaBH₄ system in a lower alcohol (e.g., methanol) to yield (3S)-1,2,4-butanetriol. This step avoids hazardous LiAlH₄ and achieves >90% enantiomeric excess (ee) .
-
Cyclization : The triol undergoes acid-catalyzed cyclization with p-toluenesulfonic acid (PTSA) at 110–120°C to form the (3S)-tetrahydrofuran-2-one ring. The reaction proceeds in toluene with a 75–85% yield .
Key spectroscopic data for the intermediate (3S)-tetrahydrofuran-2-one include NMR (CDCl₃): δ 4.45 (dd, J = 8.1 Hz, 1H), 3.85–3.75 (m, 2H), 2.65–2.55 (m, 1H), 2.30–2.15 (m, 1H) .
The hexanamide backbone requires introduction of the 3-hydroxy group. Patent EP0778266A1 describes a Grignard addition-oxidation sequence to install the hydroxyl group at C3 :
-
Aldehyde Formation : A protected cyclohexylalaninal derivative is treated with methylmagnesium bromide at −78°C to generate a secondary alcohol.
-
Oxidation : The alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane.
-
Reductive Amination : The ketone undergoes reductive amination with ammonium acetate and NaBH₃CN to yield the 3-hydroxyhexanamide precursor.
This route achieves a 65–70% yield over three steps, with the hydroxy group confirmed via IR spectroscopy (broad O–H stretch at 3200–3400 cm⁻¹) .
Coupling of Fragments via Amide Bond Formation
The final step involves coupling the tetrahydrofuran-2-one amine with the 3-hydroxyhexanamide acid. Patent CN101928234B outlines a carbodiimide-mediated coupling strategy :
-
Activation : The carboxylic acid (3-hydroxyhexanoic acid) is activated with N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in THF at 0°C.
-
Amidation : The activated ester is reacted with (3S)-tetrahydro-2-oxo-3-furanyl amine in the presence of triethylamine. The reaction proceeds at room temperature for 12–16 hours, yielding the target compound in 60–68% .
Critical reaction parameters:
-
Molar ratio : 1:1.2 (acid:amine) to minimize dimerization.
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Purification : Silica gel chromatography with a hexane/ethyl acetate gradient (4:1 to 1:1) .
Stereochemical Control and Analytical Validation
The (3S) configuration is preserved through:
-
Chiral Pool Synthesis : Use of L-malic acid ensures retention of stereochemistry in the tetrahydrofuran ring .
-
Asymmetric Reduction : Borohydride reductions in the presence of LiCl suppress racemization .
Characterization Data :
Alternative Synthetic Routes and Industrial Scalability
A one-pot enzymatic approach is explored in patent EP0778266A1, leveraging lipase-catalyzed transesterification to couple fragments . However, yields remain suboptimal (45–50%) compared to chemical methods. For industrial production, continuous flow reactors are recommended to enhance throughput, with in-line IR monitoring for real-time quality control .
Challenges and Optimization Strategies
-
Hydroxy Group Stability : The 3-hydroxy moiety is prone to dehydration under acidic conditions. Solutions include using mild bases (e.g., NaHCO₃) during workup .
-
Amine Reactivity : The tetrahydrofuran-2-one amine exhibits low nucleophilicity. Pre-activation with trimethylsilyl chloride (TMSCl) improves coupling efficiency by 15–20% .
Chemical Reactions Analysis
Types of Reactions
Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the tetrahydro-2-oxo-3-furanyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Properties :
Structural Features :
- Acyl Chain : A 6-carbon (C6) chain with a hydroxyl (-OH) group at the 3rd position.
- Lactone Ring : A tetrahydrofuran-derived ring with a 2-oxo group and (3S) stereochemistry .
Comparison with Similar Compounds
Structural Analogues in the AHL Family
AHLs vary in acyl chain length, oxidation state (e.g., hydroxyl, ketone), and lactone ring modifications. Key analogues include:
Structure-Activity Relationships
Acyl Chain Length :
- Shorter chains (C4) like C4-HSL are common in early-stage QS, while longer chains (C6-C8) mediate interspecies communication .
- The target compound’s C6 chain balances membrane permeability and receptor specificity .
Oxo (=O): 3-Oxo derivatives (e.g., 3-oxo-C4-HSL) exhibit stronger binding to LuxR-type receptors due to hydrogen-bonding interactions .
Lactone Ring Modifications :
- Additional hydroxylation (e.g., 4-hydroxy on the furan ring in ) may reduce enzymatic degradation or alter receptor affinity .
Biological Activity
Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- is a compound that has garnered attention in the field of microbiology and biochemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its role in microbial signaling, particularly in quorum sensing, as well as its potential therapeutic applications.
Chemical Structure and Properties
Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- is characterized by a hexanamide backbone with a hydroxy group and a tetrahydro-2-oxo-3-furanyl moiety. Its molecular formula is with a molecular weight of approximately 229.31 g/mol . The specific arrangement of these functional groups contributes to its biological activity.
Quorum Sensing and Microbial Communication
The compound functions primarily as a signaling molecule in bacterial quorum sensing. Quorum sensing is a process where bacteria communicate based on their population density through signaling molecules such as N-acyl homoserine lactones (AHLs). Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- is involved in regulating gene expression that leads to coordinated behaviors such as:
- Biofilm Formation : This compound influences the ability of bacteria to adhere to surfaces and form biofilms, which are critical for survival in various environments.
- Virulence Factor Production : It modulates the expression of genes responsible for virulence factors, affecting the pathogenicity of bacterial strains.
Case Studies
- Impact on Biofilm Formation : A study demonstrated that Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- significantly reduced biofilm formation in Pseudomonas aeruginosa, indicating its potential as an anti-biofilm agent.
- Virulence Modulation : Another research effort highlighted that this compound could downregulate the production of virulence factors in Staphylococcus aureus, suggesting its utility in developing strategies against bacterial infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of Hexanamide, a comparison with similar compounds is essential. The following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Hexanoyl-L-homoserine lactone | C10H17NO3 | Involved in quorum sensing; shorter carbon chain |
| N-Octanoyl-L-homoserine lactone | C12H23NO3 | Longer carbon chain; similar biological activity |
| N-Dodecanoyl-L-homoserine lactone | C14H27NO3 | Increased hydrophobicity; impacts different strains |
| Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- | C10H17NO4 | Unique combination of hydroxy and furan groups |
The distinct combination of functional groups in Hexanamide contributes to its specific roles in microbial signaling pathways and potential therapeutic applications .
Potential Therapeutic Applications
Given its role in modulating bacterial communication and behavior, Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- presents several avenues for therapeutic exploration:
- Anti-Infective Agents : Targeting quorum sensing pathways may lead to new treatments that disarm bacterial virulence without directly killing the bacteria.
- Agricultural Applications : Research is ongoing into using this compound to disrupt communication among plant pathogens, potentially reducing crop losses due to bacterial infections.
Q & A
Q. How should 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]hexanamide be handled and stored to maintain stability?
- Methodological Answer: Store the compound at -20°C in a tightly sealed, light-protected container under anhydrous conditions. Its sensitivity to light and humidity necessitates desiccant use during storage. For experimental use, aliquot small quantities to avoid repeated freeze-thaw cycles, which may degrade the lactone ring. Solubilize in ethanol, DMSO, or methanol (~30 mg/mL) immediately before use .
Q. What solvents are compatible with this compound for in vitro assays?
- Methodological Answer: The compound is soluble in ethanol, DMSO, DMF, methanol, and chloroform at concentrations up to ~30 mg/mL. For bacterial quorum sensing assays, ethanol or DMSO are preferred due to low toxicity in microbial cultures. Always prepare fresh solutions to minimize hydrolysis of the β-ketoacyl group .
Q. Which spectroscopic techniques are recommended to confirm structural integrity?
- Methodological Answer: Use 1H/13C NMR to verify the tetrahydrofuran-2-one ring (δ ~4.5–5.0 ppm for furanyl protons) and the hydroxyhexanamide chain (δ ~2.3–2.8 ppm for ketone-adjacent methylenes). High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak at m/z 213.23 (C10H15NO4). Cross-reference with CAS 143537-62-6 for spectral databases .
Q. What are standard protocols for assessing its role in quorum sensing?
- Methodological Answer: Use Pseudomonas aeruginosa LasR reporter strains (e.g., plasmid-based GFP systems). Prepare compound dilutions in DMSO (≤0.1% v/v) and test concentrations from 1–100 µM. Measure GFP fluorescence at 485/520 nm after 16–18 hours. Include 3-oxo-C12-HSL (positive control) and solvent-only controls. Validate with RT-qPCR for LasR-regulated genes (e.g., lasI) .
Q. How to prepare stable stock solutions for long-term use?
- Methodological Answer: Dissolve the compound in anhydrous DMSO to 10 mM, aliquot into amber vials under inert gas (N2/Ar), and store at -80°C. Confirm concentration via UV-Vis (λmax ~235 nm for β-ketoacyl chromophore) before each experiment. Avoid aqueous buffers unless stabilized with 0.1% BSA to prevent aggregation .
Advanced Research Questions
Q. How to design molecular docking studies targeting LasR in P. aeruginosa?
- Methodological Answer: Retrieve the LasR crystal structure (PDB ID: 2UV0 ) co-crystallized with 3-oxo-C12-HSL (OHN). Prepare the protein using Autodock Vina : remove water molecules, add polar hydrogens, and assign Gasteiger charges. For the ligand, generate 3D conformers with LigPrep (OPLS force field, pH 7.0±2.0). Dock using a grid box centered on the ligand-binding site (20×20×20 Å). Validate docking poses via RMSD <2.0 Å against co-crystallized OHN .
Q. How to resolve discrepancies between docking scores and in vitro activity data?
- Methodological Answer: If computational predictions (e.g., high-affinity docking) contradict low in vitro efficacy, consider:
- Solvent accessibility : The hydroxyhexanamide chain may sterically hinder binding in aqueous environments.
- Protein flexibility : Use molecular dynamics (MD) simulations to account for LasR conformational changes.
- Metabolic stability : Assess compound degradation in bacterial media via LC-MS. Compare with stable analogs (e.g., C8-HSL) .
Q. What methods evaluate the impact of acyl chain length on quorum sensing modulation?
- Methodological Answer: Synthesize or source analogs with varying acyl chains (C4–C18). Perform dose-response assays in LasR/GcaR reporter strains. Calculate EC50/IC50 values and correlate with chain length using Hansch analysis . For structural insights, overlay docking poses of C6 (current compound) and C12-HSL in LasR’s binding pocket. Note: Longer chains (C12–C14) typically exhibit higher affinity due to hydrophobic interactions .
Q. How to quantify competitive binding against native autoinducers?
- Methodological Answer: Use fluorescence polarization (FP) with purified LasR and FITC-labeled 3-oxo-C12-HSL. Titrate unlabeled 3-hydroxy-C6-HSL and measure displacement of the fluorescent probe. Calculate Ki values using the Cheng-Prusoff equation. Validate with surface plasmon resonance (SPR) to determine kinetic parameters (kon/koff) .
Q. How to analyze compound stability under varying pH and temperature conditions?
- Methodological Answer:
Incubate the compound in buffers (pH 4–9) at 25°C and 37°C. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient). The lactone ring is prone to hydrolysis at pH >7.0, forming the linear hydroxyamide. Quantify degradation products using reference standards. For thermal stability, perform TGA/DSC to identify decomposition thresholds (~150°C for anhydrous form) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
